molecular formula C17H28N2OSi B1593286 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 944936-26-9

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1593286
M. Wt: 304.5 g/mol
InChI Key: ALLDEWVIIULVNW-UHFFFAOYSA-N
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Description

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C17H28N2OSi . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is 304.50 . The SMILES string representation of its structure is COc1ccnc2n(ccc12)SiC)(C©C)C©C .


Physical And Chemical Properties Analysis

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its empirical formula is C17H28N2OSi , and its molecular weight is 304.50 .

Scientific Research Applications

Enantioselective Synthesis

The compound has been instrumental in enantioselective synthesis processes. For example, it has been used in the preparation of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation and subsequent reaction with nucleophiles in the presence of titanium tetrachloride. This method demonstrates the compound's utility in generating structurally complex and stereochemically defined organic molecules, which are essential for drug development and synthesis of biologically active compounds (Renaud & Seebach, 1986).

Formation of Heterocyclic Compounds

In another study, the compound facilitated the addition of indolyl and pyrrolyl Grignard reagents to 1-acylpyridinium salts, leading to 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process exemplifies its application in creating heterocyclic compounds that are significant in pharmaceuticals and agrochemicals, showcasing the diversity of molecular frameworks that can be accessed using this intermediate (Kuethe & Comins, 2004).

Synthesis of Pyrrolin-2-ones

Furthermore, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, using derivatives of this compound, yielded 5-methoxylated 3-pyrrolin-2-ones. These adducts are crucial for the development of agrochemical and medicinal compounds, indicating the compound's role in facilitating transformations that lead to bioactive molecules (Ghelfi et al., 2003).

Photophysical Studies

The compound also finds applications in photophysical studies. For instance, derivatives of pyrrolo[2,3-b]pyridine have been investigated for their fluorescent properties and potential uses in physiological applications. The study of these compounds aids in understanding their electronic nature and photostability, which is critical for designing fluorescent probes and materials (Bashmakova et al., 2021).

Pyrrolidine Derivatives as Drug Precursors

Additionally, the compound's derivatives have been utilized in the synthesis of pyrrolidine-based drug precursors, highlighting its significance in the development of therapeutic agents. The structural diversity and complexity achievable with this intermediate underscore its utility in medicinal chemistry, providing a pathway to novel pharmacophores (Heindl, Hübner, & Gmeiner, 2003).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . The safety information suggests that it should be stored in a place classified as Storage Class Code 11, which refers to Combustible Solids .

properties

IUPAC Name

(4-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-11-9-15-16(20-7)8-10-18-17(15)19/h8-14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLDEWVIIULVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640138
Record name 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

944936-26-9
Record name 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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